molecular formula C21H26N2O6 B12366077 (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid

(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid

Cat. No.: B12366077
M. Wt: 402.4 g/mol
InChI Key: UZKFYFNINMJEGT-HNNXBMFYSA-N
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Description

(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-h][1,7]naphthyridine core, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid typically involves multi-step organic reactions. These steps may include:

    Formation of the pyrido[1,2-h][1,7]naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of methoxy and propoxy groups through nucleophilic substitution reactions.

    Final assembly: Coupling reactions to attach the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the 10-oxo position.

    Substitution: Nucleophilic substitution reactions could modify the methoxy and propoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Methoxide, propoxide ions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid analogs: Compounds with slight modifications to the functional groups.

    Other pyrido[1,2-h][1,7]naphthyridine derivatives: Compounds with different substituents on the core structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity.

Properties

Molecular Formula

C21H26N2O6

Molecular Weight

402.4 g/mol

IUPAC Name

(6S)-2-methoxy-3-(3-methoxypropoxy)-10-oxo-6-propan-2-yl-5,6-dihydropyrido[1,2-h][1,7]naphthyridine-9-carboxylic acid

InChI

InChI=1S/C21H26N2O6/c1-12(2)15-8-13-9-18(29-7-5-6-27-3)20(28-4)22-19(13)16-10-17(24)14(21(25)26)11-23(15)16/h9-12,15H,5-8H2,1-4H3,(H,25,26)/t15-/m0/s1

InChI Key

UZKFYFNINMJEGT-HNNXBMFYSA-N

Isomeric SMILES

CC(C)[C@@H]1CC2=CC(=C(N=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC

Canonical SMILES

CC(C)C1CC2=CC(=C(N=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC

Origin of Product

United States

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